Product packaging for Butyl mandelate(Cat. No.:CAS No. 119718-90-0)

Butyl mandelate

Cat. No.: B1142397
CAS No.: 119718-90-0
M. Wt: 208.25
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Description

Contextualization within Organic Synthesis and Chiral Chemistry

In the field of organic synthesis, butyl mandelate (B1228975) serves as a valuable intermediate and building block. researchgate.net It is synthesized from mandelic acid, a renewable resource that can be sourced from nature, for instance through the hydrolysis of amygdalin (B1666031) found in almonds and apricot pits. rsc.org The synthesis of butyl mandelate can be achieved through established methods like Fischer-Speier esterification, where mandelic acid is reacted with an excess of the corresponding alcohol. ucc.edu.ghrsc.org

The core of its importance lies in chiral chemistry. Mandelic acid exists as two non-superimposable mirror images, or enantiomers: (R)-mandelic acid and (S)-mandelic acid. Consequently, this compound also exists in these chiral forms. The separation of racemic mixtures, a common challenge in chemical synthesis, is a key area where mandelic acid and its esters are employed. acs.orgresearchgate.net A significant focus of research is the enzymatic kinetic resolution of racemic mandelic acid using alcohols like n-butanol. techniumscience.comresearchgate.net In this process, an enzyme selectively catalyzes the esterification of one enantiomer, leading to the formation of an enantiomerically enriched ester, such as (S)-butyl mandelate, while the unreacted (R)-mandelic acid remains. techniumscience.comresearchgate.net This highlights the role of this compound as a direct product in chiral separation processes.

Significance as a Chiral Intermediate and Ester Derivative

The significance of this compound stems from its identity as both a chiral intermediate and a versatile ester derivative. As an intermediate, enantiomerically pure (R)- or (S)-butyl mandelate is a precursor for the synthesis of other valuable chiral compounds. researchgate.net Derivatives of (R)-mandelic acid, for example, are utilized as chiral synthons in the creation of various anti-tumor, anti-obesity, and anti-thrombotic agents. researchgate.net

Research has demonstrated the application of mandelate esters in creating "chiral task-specific solvents". ucc.edu.gh These solvents can exhibit enantioselective interactions, creating a chiral environment that can influence the outcome of chemical reactions or separations. ucc.edu.gh For instance, studies on other alkyl mandelates have shown they can achieve chiral recognition in the liquid phase, indicating a potential application for this compound in advanced separation technologies. ucc.edu.gh Furthermore, the mandelate structure is integral to the development of novel materials like chiral ionic liquids (CILs), which have been used for the visual chiral recognition of amino acids. nih.govmdpi.com The synthesis of these CILs often begins with the esterification of mandelic acid to form intermediates like this compound. rsc.orgrsc.org

The ester functional group in this compound allows for further chemical transformations. For example, the enantioselective hydrolysis of racemic this compound, often catalyzed by lipases, is a common strategy in kinetic resolution to produce enantiopure mandelic acid. researchgate.net

Scope and Research Trajectories

Current research on this compound and related compounds is focused on developing more efficient, sustainable, and innovative synthetic methodologies and applications. A major trajectory is the use of biocatalysis. Lipases, in particular, are extensively studied for the stereoselective synthesis and resolution of mandelate esters, including this compound. researchgate.netresearchgate.net These enzymatic processes offer advantages such as mild reaction conditions and high selectivity. researchgate.net Research explores optimizing these reactions by examining different enzymes, solvents, and immobilization techniques to improve yield and enantiomeric excess. researchgate.netresearchgate.net

Another emerging research front is the application of electrocatalysis for asymmetric synthesis. Studies have shown the successful electrocatalytic hydrogenation of precursors like butyl benzoylformate to produce enantiomerically enriched (R)-(−)-butyl mandelate, showcasing a pathway that avoids traditional, often stoichiometric, reducing agents. jst.go.jp

Furthermore, the integration of mandelate esters into advanced materials represents a significant research avenue. The synthesis of mandelic acid-derived ionic liquids is being explored as part of a "green chemistry" approach, with studies investigating their synthesis, biodegradability, and toxicity. rsc.orgrsc.org The development of these functional molecules from a renewable building block like mandelic acid is a key theme. rsc.orgrsc.org Advanced synthetic strategies, such as dual Ni/photoredox cross-coupling, are also being developed to access mandelic acid derivatives, indicating a trend towards more sophisticated catalytic methods in organic synthesis. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow liquid ontosight.ai
Odor Characteristic fruity odor ontosight.ai
Solubility Soluble in organic solvents (ethanol, acetone, ether); limited solubility in water ontosight.ai

Table 2: Research on Enzymatic Synthesis and Resolution of this compound

Research FocusEnzyme UsedKey FindingsReference(s)
Kinetic Resolution Candida cylindracea lipase (B570770)Enzymatic resolution of (R,S)-mandelic acid with n-butanol forms (S)-butyl mandelate. techniumscience.comresearchgate.net
Stereoselective Acylation Lipase Novozym 435Studied the lipase-catalyzed stereoselective acylation of this compound, noting the influence of solvent and acylating agent. researchgate.net
Enantioselective Hydrolysis Immobilized lipaseThe enantioselective hydrolysis of racemic this compound is a viable method for resolution. researchgate.net
Alcoholysis Immobilized lipase (Lipozyme)Catalyzed the alcoholysis between butanol and ethyl butanoate to produce butyl butyrate, demonstrating lipase utility in ester synthesis. ucp.pt

Table 3: Synthesis Methods for Mandelate Esters

Synthesis MethodDescriptionExample/YieldReference(s)
Fischer-Speier Esterification Refluxing mandelic acid with excess alcohol (e.g., n-butanol) and a strong acid catalyst (e.g., H₂SO₄).Used to synthesize n-butyl mandelate in excellent yields (92-97%). rsc.orgucc.edu.ghrsc.org
Enzymatic Resolution Selective esterification of one enantiomer of racemic mandelic acid using a lipase and an alcohol.Conversion of ~50% can be achieved to resolve the racemate. techniumscience.comresearchgate.net
Electrocatalytic Hydrogenation Asymmetric hydrogenation of a precursor like butyl benzoylformate using a chiral catalytic electrode.Forms (R)-(−)-butyl mandelate with appreciable enantioselectivity. jst.go.jp
Reduction of α-Keto Esters Reduction of t-butyl mandelate using sodium borohydride (B1222165) in a protic solvent.Yield of 27% for the corresponding 1,2-ethanediol (B42446) derivative. googleapis.com

Properties

CAS No.

119718-90-0

Molecular Formula

C12H16O3

Molecular Weight

208.25

Synonyms

butyl mandelate

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Butyl Mandelate

Classical Esterification Routes

The synthesis of butyl mandelate (B1228975) through classical esterification involves several catalytic methods. These traditional approaches are foundational in organic synthesis and have been adapted and optimized for the production of this specific ester.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, a cornerstone of organic chemistry, is a frequently employed method for synthesizing butyl mandelate. This process typically involves the reaction of mandelic acid with n-butanol in the presence of an acid catalyst.

One documented method involves the use of p-toluenesulfonic acid as a catalyst. In this synthesis, L-mandelic acid and n-butanol are the primary reactants. The reaction is carried out with a water-carrying agent like toluene (B28343) to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester. trea.com Optimal conditions for a similar esterification, n-butyl L-tartrate, which can be extrapolated, include a molar ratio of acid to alcohol of 1.0:2.8 and refluxing for approximately 5 hours, achieving a high yield and esterification rate. trea.com

Another approach utilizes hydrogen chloride in the reaction of mandelonitrile (B1675950) with n-butanol. google.com This method results in a high yield of this compound, reportedly reaching 97% based on the starting benzaldehyde (B42025) cyanohydrin. google.com The reaction is conducted at elevated temperatures, around 65°C, for 10 hours. google.com

Heteropoly acids, such as dodecatungestophosphoric acid supported on silica (B1680970), have also been shown to be effective catalysts for the esterification of mandelic acid with alcohols. researchgate.net These catalysts are noted for their high efficiency, stability, and reusability, offering a cleaner and more environmentally friendly alternative to traditional mineral acids like sulfuric acid. researchgate.net

Table 1: Acid-Catalyzed Esterification of Mandelic Acid

Catalyst Reactants Solvent/Conditions Yield Reference
p-Toluenesulfonic acid L-Mandelic acid, n-butanol Toluene (water-carrying agent), reflux >93% (for n-butyl L-tartrate) trea.com
Hydrogen Chloride Mandelonitrile, n-butanol 65°C, 10 hours 97% google.com
Dodecatungestophosphoric acid on silica Mandelic acid, alcohols - High researchgate.net

Metal-Catalyzed Esterification

Metal catalysts offer an alternative to traditional acid catalysts in the synthesis of this compound. One notable example is the electrocatalytic hydrogenation of butyl benzoylformate using a chiral catalytic film electrode incorporating palladium. This process leads to the formation of (R)-(-)-butyl mandelate with significant enantioselectivity. jst.go.jp The reaction is conducted in an ethanol-HCl buffer solution. jst.go.jp

Additionally, research into the transesterification of canola oil to produce butyl esters has explored the use of heterogeneous base catalysts like pure CaO and CaO mixed with support metal-oxides such as Al2O3. iyte.edu.tr While not a direct synthesis of this compound from mandelic acid, this demonstrates the utility of metal-based catalysts in esterification reactions involving butanol.

Table 2: Metal-Catalyzed Synthesis of this compound

Catalyst Reactants Method Product Reference
Palladium on Poly(N-substituted pyrrole) film Butyl benzoylformate Electrocatalytic hydrogenation (R)-(-)-Butyl mandelate jst.go.jp

Boron-Based Catalysis

Boric acid and its derivatives have emerged as effective and chemoselective catalysts for the esterification of α-hydroxycarboxylic acids, such as mandelic acid. Boric acid can catalyze the esterification of DL-mandelic acid with methanol (B129727) to produce methyl mandelate in high yield (99%). researchgate.net This reaction is typically stirred overnight at room temperature. researchgate.net A key advantage of this method is the ease of catalyst removal, as it can be distilled off as its methyl ester. researchgate.net

More broadly, a synthesis method for α-hydroxycarboxylic acid esters utilizes boric acid, metaboric acid, pyroboric acid, or boric anhydride (B1165640) as a catalyst with a water-carrying agent like cyclohexane (B81311) or toluene. trea.com The reaction is performed at temperatures between 100-130°C. trea.com For the synthesis of n-butyl L-mandelate, a specific ratio of R-(−)-mandelic acid, n-butanol, catalyst, and water-carrying agent is used (e.g., 40:78:0.6:40 by mass). trea.com

Recent advancements include the development of designer enzymes incorporating a boron-containing amino acid for the kinetic resolution of α-hydroxythioesters. While demonstrated on butyl thioesters of mandelic acid, this highlights the potential of boron-based catalysis in stereoselective transformations. acs.org

Table 3: Boron-Based Catalysis for Mandelate Synthesis

Catalyst Reactants Conditions Product Yield Reference
Boric acid DL-Mandelic acid, Methanol Room temperature, 18h Methyl mandelate 99% researchgate.net
Boric acid/Metaboric acid/Pyroboric acid/Boric anhydride R-(−)-Mandelic acid, n-butanol 100-130°C, with water-carrying agent n-Butyl L-mandelate - trea.com

Induced Intramolecularity Approaches in Esterification

A novel approach to the esterification of α-hydroxy acids involves catalysis by salicylaldehyde (B1680747) through induced intramolecularity. This method has been successfully applied to the synthesis of n-butyl mandelate. rsc.org The reaction proceeds by first forming a dioxolanone from mandelic acid and benzaldehyde. rsc.org This intermediate then reacts with n-butanol in the presence of a catalytic amount of mandelic acid in anhydrous toluene at 70°C for 10 hours to yield n-butyl mandelate with a 94% yield. rsc.org

Alternatively, a direct esterification of mandelic acid with n-butanol can be catalyzed by salicylaldehyde in toluene solution, also yielding n-butyl mandelate. rsc.org

Table 4: Induced Intramolecularity in this compound Synthesis

Catalyst Reactants Intermediate Conditions Yield Reference
Mandelic acid (catalyst) 2,5-diphenyl- Current time information in Bangalore, IN.frontiersin.orgdioxolan-4-one, n-butanol - Anhydrous toluene, 70°C, 10h 94% rsc.org
Salicylaldehyde Mandelic acid, n-butanol - Toluene solution, 70°C, 10h 93% rsc.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. Enzymes, particularly lipases, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions.

Lipase-Catalyzed Esterification and Transesterification

Lipases are frequently employed for the synthesis of esters due to their broad substrate specificity and high enantioselectivity. The enzymatic synthesis of butyl lactate (B86563), a similar α-hydroxy ester, has been studied extensively and provides insights applicable to this compound. nih.gov These studies compare direct esterification of the acid with butanol and transesterification of a short-chain ester with butanol. nih.gov Direct esterification can be limited by the reduced stability of the lipase (B570770) in the presence of the acid and the water produced. nih.gov Transesterification is often preferred due to greater flexibility in reaction conditions and simpler product removal. nih.gov

In the context of this compound, lipase-catalyzed stereoselective acylation has been investigated. researchgate.net The choice of solvent and acylating agent plays a crucial role in the reaction's performance. researchgate.net For instance, in the lipase-catalyzed synthesis of sucrose (B13894) acetate (B1210297), tert-butyl alcohol and Lipozyme TLIM were identified as the optimal solvent and lipase, respectively. researchgate.net

Kinetic studies on the lipase-catalyzed synthesis of n-butyl levulinate, another ester, using Novozym 435 (Candida antarctica lipase B) found that a ping-pong bi-bi mechanism with substrate inhibition by n-butanol described the reaction kinetics well. researchgate.net Such models are valuable for optimizing the enzymatic synthesis of this compound.

The immobilization of lipases can significantly enhance their stability and reusability. For example, Candida rugosa lipase immobilized on a suitable support has been used for the synthesis of biodiesel. researchgate.net

Table 5: Lipase-Catalyzed Synthesis of Related Esters

Enzyme Reaction Substrates Key Findings Reference
Lipozyme TLIM Esterification Sucrose, Vinyl acetate Optimal solvent: tert-butyl alcohol. Max esterification ratio: 84.70% researchgate.net
Novozym 435 Esterification Levulinic acid, n-butanol Most efficient catalyst among those tested. Follows ping-pong bi-bi mechanism. researchgate.net
Lipase Esterification & Transesterification Lactic acid/Ethyl lactate, Butanol Transesterification preferred for higher flexibility and enzyme stability. nih.gov
Candida rugosa lipase Acylation This compound Solvent and acylating agent are determining factors. researchgate.net

Stereoselective Enzymatic Transformations

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral compounds. Lipases are a prominent class of enzymes utilized for the kinetic resolution of racemic mandelate esters through stereoselective acylation or hydrolysis.

One common approach involves the enantioselective hydrolysis of racemic this compound. For instance, the enzyme Candida antarctica lipase has been shown to preferentially hydrolyze one enantiomer, leaving the other enriched. In a study using this lipase, a conversion of approximately 50% was achieved in the kinetic resolution of (R,S)-mandelic acid with n-butanol, resulting in the formation of (S)-butyl mandelate. researchgate.net The remaining unreacted acid was (R)-mandelic acid. researchgate.net

Another strategy is the stereoselective esterification of racemic mandelic acid. The use of Candida cylindracea lipase with n-butanol in an organic solvent demonstrates this principle. researchgate.net The enzyme selectively catalyzes the esterification of one enantiomer, leading to the production of an enantiomerically enriched this compound ester.

The efficiency of these enzymatic transformations is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. For the resolution of mandelate esters, lipases such as Lipase PS 'Amano' have been successfully employed. researchgate.net The choice of enzyme and reaction conditions, including the solvent and acyl donor, significantly impacts both the conversion rate and the enantiomeric excess (ee) of the product. Research has shown that lipases like those from Pseudomonas sp. can be used for the preparative-scale resolution of (R,S)-methyl mandelate by acylation with vinyl acetate in organic media. researchgate.net While this example uses methyl mandelate, the principle is directly applicable to other esters like this compound.

Furthermore, engineered enzymes can exhibit enhanced properties. For example, a variant of an enzyme, 9-10A, constructed with an F87A mutation, showed a high total turnover number (TTN) of 1640 and produced propyl mandelate with a 93% ee. mdpi.com This highlights the potential for protein engineering to develop highly efficient biocatalysts for the synthesis of specific mandelate esters.

Interactive Data Table: Stereoselective Enzymatic Reactions for Mandelate Esters
EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)Reference
Candida antarctica lipase(R,S)-Mandelic acid + n-butanolKinetic Resolution (Esterification)(S)-Butyl mandelateNot specified researchgate.net
Candida cylindracea lipase(R,S)-Mandelic acid + n-butanolKinetic Resolution (Esterification)(S)-Butyl mandelateNot specified researchgate.net
Lipase PS 'Amano'Racemic 3- and 3,5-substituted mandelic acidsEnzymatic ResolutionEnantiomerically pure substituted mandelic acidsNot specified researchgate.net
Pseudomonas sp. lipase(R,S)-Methyl mandelate + vinyl acetateAcylation(R,S)-Methyl mandelateNot specified researchgate.net
Engineered Enzyme (9-10A-F87A)Propyl mandelate precursorReductionPropyl mandelate93% mdpi.com

Enzyme Immobilization Strategies and Bioreactor Applications

To enhance the industrial viability of enzymatic processes, enzymes are often immobilized on solid supports. numberanalytics.com Immobilization improves enzyme stability, facilitates catalyst recovery and reuse, and allows for the development of continuous production processes in bioreactors. numberanalytics.comrnlkwc.ac.in

Common methods for enzyme immobilization include adsorption, covalent binding, and entrapment. rnlkwc.ac.in For lipases used in mandelate ester synthesis, immobilization on hydrophobic supports like polypropylene, butyl Sepabeads, and octadecyl Sepabeads has been shown to be effective. researchgate.net For example, a lipase from Pyrococcus furiosus (Pf2001Δ60) exhibited hyperactivation when immobilized on such supports. researchgate.net Immobilization can also improve the thermal and pH stability of enzymes. For instance, immobilized Candida rugosa lipase on epichlorohydrin-functionalized magnetic nanoparticles showed enhanced tolerance to temperature and pH variations compared to the free enzyme. researchgate.net

Immobilized enzymes are well-suited for use in various bioreactor configurations, such as packed-bed reactors or continuous stirred-tank reactors. atlas-scientific.com These systems allow for continuous production, which can be more efficient and cost-effective for large-scale synthesis. atlas-scientific.com For example, the production of (R)-(-)-mandelic acid has been achieved using immobilized nitrilase from Alcaligenes sp. in E. coli cells, which were cross-linked with glutaraldehyde (B144438). ecust.edu.cn This demonstrates a successful bioreactor application for a related chiral acid. The development of continuous flow systems with immobilized enzymes is a significant area of research, aiming to improve process efficiency and product yield. scispace.com

A bi-enzymatic system using immobilized (S)-mandelate dehydrogenase (SMDH) and laccase on chitosan (B1678972) has been developed for the stereoselective transformation of racemic mandelic acid. nih.gov In this system, the immobilized enzymes demonstrated improved thermal and storage stabilities, and the bi-enzymatic system achieved an enantiomeric purity of over 99% for (R)-mandelic acid. nih.gov This approach highlights the potential of multi-enzyme immobilized systems in bioreactors for efficient chiral synthesis.

Interactive Data Table: Properties of Immobilized Enzymes for Chiral Synthesis
EnzymeSupport MaterialKey Improvement(s)ApplicationReference
Candida rugosa lipaseEpichlorohydrin-functionalized magnetic nanoparticlesHigh tolerance to temperature and pH variationBiodiesel synthesis researchgate.net
Pyrococcus furiosus lipase (Pf2001Δ60)Butyl Sepabeads, Octadecyl SepabeadsHyperactivation, Enhanced stabilityNot specified researchgate.net
(S)-Mandelate dehydrogenase (SMDH) and LaccaseChitosanImproved thermal and storage stabilityProduction of (R)-mandelic acid nih.gov
Nitrilase from Alcaligenes sp.Glutaraldehyde cross-linked E. coli cellsEfficient production of (R)-(-)-mandelic acidProduction of (R)-(-)-mandelic acid ecust.edu.cn

Chiral Resolution and Enantioselective Synthesis

Beyond enzymatic methods, several classical and modern chemical techniques are employed for the separation and synthesis of enantiomerically pure mandelic acid and its derivatives, which are precursors to this compound.

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemic acids is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Racemic mandelic acid can be reacted with a chiral amine, such as R(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. researchgate.net These salts, having different physical properties like solubility, can be separated by crystallization.

The choice of resolving agent and solvent system is crucial for efficient separation. For instance, (R)-(-)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) has been used as a resolving agent for mandelic acid and 2-chloromandelic acid. researchgate.net The efficiency of the resolution can be influenced by factors such as pH and the presence of additives. Studies have shown that the pKa of the resolving agent should be considered during the optimization of pH for the resolution. researchgate.net

Quinine (B1679958), a Cinchona alkaloid, is another classic resolving agent for mandelic acid. scielo.org.za The separation mechanism is driven by intermolecular hydrogen bonds and subtle conformational changes in the quinine molecule upon forming the diastereomeric salt. scielo.org.za The success of this method relies on the difference in solubility between the two diastereomeric salts, allowing one to crystallize preferentially.

Interactive Data Table: Resolving Agents for Mandelic Acid
Resolving AgentRacemic CompoundKey FindingsReference
R(+)-α-methylbenzylamineMandelic acidForms diastereomeric salts separable by precipitation. researchgate.net
(R)-(-)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)Mandelic acid, 2-chloromandelic acidResolution is kinetically controlled and influenced by the eutectic composition of the resolving agent. researchgate.net
QuinineMandelic acidResolution is driven by intermolecular hydrogen bonds. scielo.org.za
(S)-phenylalanineRacemic mandelic acidpH has an effect on the optical purity and yield. researchgate.net

Kinetic Resolution Methodologies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted slow-reacting enantiomer and the product of the fast-reacting enantiomer. Enzymatic resolutions, as discussed in section 2.2.2, are a prime example of kinetic resolution.

Chemical kinetic resolution can also be achieved. For instance, the kinetic resolution of racemic mandelate esters can be performed via stereoselective acylation catalyzed by lipases. researchgate.net The enantiomeric ratio (E) is a key parameter in evaluating the effectiveness of a kinetic resolution process. Values of E up to 197.5 have been reported for the resolution of mandelate esters using Lipase PS-30. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slow-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. A chemoenzymatic DKR of mandelic acid has been demonstrated by combining enzymatic racemization using a mandelate racemase with the diastereomeric salt crystallization of (R)-mandelic acid. rsc.org Another example involves the dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution reactions, which can provide various α-amino esters with high diastereomeric ratios. arkat-usa.org

Application of Chiral Solvents in Enantioselective Crystallization

The use of chiral solvents presents an intriguing approach to enantioseparation. A chiral solvent can interact differently with the two enantiomers of a solute, potentially leading to differences in solubility or crystallization kinetics.

Studies have investigated the use of "tailor-made" chiral solvents, such as (S)-n-propyl mandelate and (S)-isopropyl mandelate, for the resolution of mandelic acid. ucc.edu.ghresearchgate.net In these chiral solvents, (R)-mandelic acid was found to be more soluble than (S)-mandelic acid, indicating enantioselective interactions in the liquid phase. ucc.edu.gh This difference in solubility can be exploited for separation.

While some "classical" chiral solvents like (S)-ethyl lactate and (2R,3R)-diethyl tartrate did not show significant differences in the solubility of mandelic acid enantiomers, they did exhibit pronounced selective effects on the crystallization kinetics. researchgate.net These kinetic differences, such as variations in the metastable zone width, can be utilized in preferential crystallization processes to achieve resolution. researchgate.net However, other studies using chiral solvents like (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate did not find proof of solubility differences for mandelic acid enantiomers. acs.org

Interactive Data Table: Chiral Solvents for Mandelic Acid Resolution
Chiral SolventEffect on Mandelic Acid EnantiomersOutcomeReference
(S)-n-propyl mandelate(R)-mandelic acid is more soluble than (S)-mandelic acid.Asymmetric behavior with a difference in solubility. ucc.edu.gh
(S)-isopropyl mandelate(R)-mandelic acid is more soluble than the S-enantiomer.Asymmetric behavior with a difference in solubility. ucc.edu.gh
(S)-ethyl lactateNo significant solubility difference, but affects crystallization kinetics.Preferential nucleation/crystallization is possible. researchgate.net
(2R,3R)-diethyl tartrateNo significant solubility difference, but affects crystallization kinetics.Preferential nucleation/crystallization is possible. researchgate.net
(S)-methyl lactateNo proof of solubility differences.No significant chiral recognition observed. acs.org
(S)-propyl lactateNo proof of solubility differences.No significant chiral recognition observed. acs.org
(S)-butyl lactateNo proof of solubility differences.No significant chiral recognition observed. acs.org

Chiral Reagents in Asymmetric Transformations

Asymmetric synthesis involves the use of chiral reagents, catalysts, or auxiliaries to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach directly creates the desired enantiomer rather than separating it from a racemic mixture.

One strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a derivative of (S)-mandelic acid has been used as a chiral alcohol part in an acetate ester for a highly diastereoselective aldol (B89426) reaction. ptfarm.pl After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product. ptfarm.pl

Chiral reagents can also be used for asymmetric reductions. For instance, the enantioselective reduction of α-keto esters, such as methyl benzoylformate, to the corresponding α-hydroxy esters (mandelates) can be achieved with high enantioselectivity using chiral catalysts. researchgate.net An organocatalytic one-pot synthesis has been developed to produce (R)-methyl mandelates in good yield and high enantioselectivity using an epi-quinine-derived urea (B33335) as the organocatalyst. researchgate.net

Furthermore, C2-symmetric chiral diamines have been synthesized and used as chiral hosts for the enantiomeric recognition of mandelic acid. tubitak.gov.tr These hosts form complexes with the mandelic acid enantiomers with different association constants, which can be the basis for a separation method. tubitak.gov.tr

Process Optimization and Scale-Up Considerations

The efficient and economical production of this compound on an industrial scale necessitates a thorough understanding and optimization of reaction parameters. This section delves into key aspects of process optimization, including reaction condition studies and the integration of green chemistry principles to enhance sustainability.

Reaction Condition Studies (e.g., Temperature, Solvent Effects, Molar Ratios)

The synthesis of this compound, typically achieved through the esterification of mandelic acid with butanol, is significantly influenced by various reaction conditions. Optimization of these parameters is crucial for maximizing yield, purity, and reaction rate while minimizing costs and environmental impact.

Temperature Effects:

Temperature plays a critical role in the kinetics of the esterification reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, decomposition of reactants or products, and increased energy consumption. For instance, in the enzymatic synthesis of butyl acetate, a related ester, the optimal temperature was found to be 37°C, with higher temperatures leading to deactivation of the lipase catalyst. scispace.com In other chemical syntheses, temperatures ranging from 60-80°C have been noted to balance reaction rate and stability. vulcanchem.com For specific processes like the preparation of atomoxetine (B1665822) (S)-(+)-mandelate, temperature control between 18°C and 50°C is crucial during certain steps. google.com The selection of an optimal temperature is therefore a trade-off between reaction speed and process stability and is often catalyst-dependent.

Interactive Table 1: Effect of Temperature on Ester Synthesis

Reaction SystemOptimal Temperature (°C)Observations
Enzymatic Synthesis of Butyl Acetate37Higher temperatures led to enzyme deactivation. scispace.com
General Esterification60-80Balances reaction rate and stability. vulcanchem.com
Atomoxetine (S)-(+)-Mandelate Synthesis18-50Critical for controlling the specific reaction step. google.com

Solvent Effects:

The choice of solvent can significantly impact the reaction equilibrium, solubility of reactants, and the efficiency of product separation. In the synthesis of this compound, various organic solvents can be employed. For example, in a related synthesis of a mandelate salt, dimethylformamide (DMF) was used as it enhances ionic dissociation. vulcanchem.com The use of solvents like n-butyl acetate and toluene has also been reported in processes involving mandelate intermediates. google.com In enzymatic reactions, solvents such as cyclohexane and diisopropyl ether (DIPE) have been utilized. researchgate.net The selection of a solvent is a critical decision that influences not only the reaction performance but also the environmental footprint and the complexity of downstream processing.

Molar Ratios:

The stoichiometry of the reactants, specifically the molar ratio of mandelic acid to butanol, is a key parameter to optimize. An excess of one reactant can be used to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. However, using a large excess of one reactant can complicate the purification process and increase raw material costs. For instance, in the enzymatic synthesis of this compound, a molar ratio of n-butanol to mandelic acid of approximately 3.5:1 (16 millimoles of n-butanol to 4.5 millimoles of mandelic acid) was employed. researchgate.net In other esterification reactions, optimizing the molar ratio is a common strategy to maximize yield. For example, in the synthesis of N-(2-hydroxyphenyl)acetamide, a substrate to acyl donor ratio of 1:3 was found to be optimal. acs.org

Interactive Table 2: Molar Ratios in Esterification Reactions

ReactionReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)
Enzymatic this compound Synthesisn-ButanolMandelic Acid~3.5:1 researchgate.net
N-(2-hydroxyphenyl)acetamide SynthesisAcyl Donor2-aminophenol3:1 acs.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.org

Key green chemistry considerations for this compound production include:

Use of Renewable Feedstocks: Exploring the use of mandelic acid and butanol derived from renewable biomass sources can significantly reduce the carbon footprint of the process.

Catalysis: The use of catalysts, particularly biocatalysts like lipases, is a cornerstone of green chemistry. tandfonline.com Enzymes operate under mild conditions (ambient temperature and pressure), exhibit high selectivity (chemo-, regio-, and enantioselectivity), and can reduce the need for protecting groups and minimize waste. acs.orgacs.org For example, Candida antarctica lipase has been shown to be effective in esterification reactions. researchgate.net Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and recycled.

Safer Solvents and Reaction Conditions: The selection of non-toxic, biodegradable, and less volatile solvents is crucial. acs.org Supercritical fluids, such as supercritical carbon dioxide (ScCO2), represent an environmentally friendly alternative to traditional organic solvents. rsc.org Conducting reactions at ambient temperature and pressure minimizes energy consumption and associated environmental impacts. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Esterification is inherently an atom-economical reaction, but minimizing waste from side reactions and purification steps is still important.

Waste Prevention: The ideal synthesis should produce minimal or no waste. acs.org This can be achieved through high-yield reactions, the use of recyclable catalysts, and the minimization of solvent use.

The integration of these green chemistry principles not only enhances the environmental profile of this compound production but can also lead to more efficient and cost-effective processes in the long term.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Butyl Mandelate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like butyl mandelate (B1228975). numberanalytics.com By examining the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within the molecule. numberanalytics.comlongdom.org

Proton (¹H) NMR Applications in Structural Elucidation and Chiral Purity Assessment

Proton (¹H) NMR spectroscopy is fundamental for confirming the structure of butyl mandelate by identifying the various proton environments. The spectrum typically reveals characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and carbonyl groups, and the protons of the butyl ester chain.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton AssignmentTypical Chemical Shift (δ) in ppm (CDCl₃)Multiplicity
Phenyl Protons (C₆H₅)7.2-7.4Multiplet
Methine Proton (CH-OH)~5.1Singlet/Doublet
Methylene Protons (O-CH₂)~4.2Triplet
Methylene Protons (CH₂)~1.6Multiplet
Methylene Protons (CH₂)~1.4Multiplet
Methyl Protons (CH₃)~0.9Triplet

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

For assessing chiral purity, ¹H NMR is used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govresearchgate.net When a racemic mixture of this compound is treated with a chiral agent, two diastereomeric complexes or compounds are formed. fordham.eduacs.org These diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum. fordham.edu For instance, the methine proton signal, which appears as a single peak for the racemate, may split into two separate signals for the (R)- and (S)-enantiomers in the presence of a CSA. rsc.org The ratio of the integrals of these peaks directly corresponds to the enantiomeric excess (ee) of the sample. acs.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. numberanalytics.comsavemyexams.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)~170-175
Aromatic Carbons (C₆H₅)~125-140
Methine Carbon (CH-OH)~70-75
Methylene Carbon (O-CH₂)~65-70
Methylene Carbon (CH₂)~30
Methylene Carbon (CH₂)~19
Methyl Carbon (CH₃)~13

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

The chemical shifts are highly dependent on the electronic environment of each carbon atom. libretexts.org For example, the carbonyl carbon resonates at a significantly downfield position due to the deshielding effect of the double-bonded oxygen. libretexts.org This technique is less commonly used for quantitative analysis of enantiomeric purity due to the lower natural abundance of ¹³C and longer relaxation times, but it is invaluable for structural confirmation. libretexts.org

Advanced NMR Techniques for Stereochemical Assignment and Chiral Discrimination

Beyond standard 1D NMR, advanced techniques are employed for unambiguous stereochemical assignment. Two-dimensional (2D) NMR methods like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) help establish connectivity between protons and carbons. numberanalytics.com For stereochemical determination, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions, which can differ between diastereomers. longdom.orgacenet.edu

The use of chiral lanthanide shift reagents, such as complexes of Europium(III) (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can also induce significant separation of enantiomeric signals in the NMR spectrum. dntb.gov.ua These reagents form diastereomeric complexes with the chiral substrate, leading to differential shielding or deshielding of the nuclei and thus allowing for the discrimination of enantiomers. Similarly, chiral thiouronium salts have been shown to be effective NMR discriminating agents for mandelate anions, where a 1:1 host-guest interaction leads to separable signals for the R and S enantiomers. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uobabylon.edu.iq It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgacdlabs.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. uobabylon.edu.iqmsu.edu This precision allows for the unambiguous determination of the molecular formula of this compound. While low-resolution MS might yield a nominal mass that corresponds to multiple possible formulas, HRMS can distinguish between these possibilities based on the slight mass differences between isotopes. msu.eduspectroscopyonline.com For this compound (C₁₂H₁₆O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition with high confidence. core.ac.ukrsc.org

Table 3: Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)161.00782516.125200
Oxygen (¹⁶O)315.99491547.984745
Total (C₁₂H₁₆O₃) 208.109945

An HRMS measurement yielding a mass very close to 208.1099 would strongly support the molecular formula of C₁₂H₁₆O₃.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture and Metabolite Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture, and each component is then introduced into the mass spectrometer for identification. gcms.cz GC-MS is valuable for monitoring the synthesis of this compound, identifying impurities, or analyzing its presence in various matrices. Derivatization may sometimes be required to increase the volatility of related metabolites for GC-MS analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique used for a wide range of compounds, including those that are not volatile or are thermally labile. creative-proteomics.com It is particularly useful for analyzing metabolites of this compound in biological samples, such as in studies of its metabolic fate. mdpi.com For example, LC-MS/MS methods can be developed for the sensitive and specific quantification of mandelic acid, a potential metabolite, in various biological fluids. mdpi.com The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high selectivity and sensitivity for metabolite analysis. creative-proteomics.commdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques provide foundational information about the molecular structure and electronic properties of this compound. IR spectroscopy is primarily used to identify the functional groups present by observing their characteristic vibrational frequencies, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule, particularly concerning conjugated systems and chromophores. uobabylon.edu.iqkcl.ac.uk

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. adpcollege.ac.in When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of particular wavelengths of light. chemistrystudent.com These absorptions are recorded as a spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹). adpcollege.ac.in The resulting spectrum provides a unique "fingerprint" for the molecule, with characteristic peaks corresponding to specific bond vibrations. kcl.ac.ukchemistrystudent.com

For this compound, the IR spectrum reveals key functional groups:

O-H Stretch: A broad absorption band is typically observed in the region of 3650–3250 cm⁻¹, which is indicative of the hydroxyl (-OH) group and the presence of hydrogen bonding. upi.edu

C=O Stretch: The carbonyl group of the ester functional group gives rise to a strong, sharp absorption band around 1750-1735 cm⁻¹. The exact position can be influenced by the molecular environment.

C-O Stretch: The C-O single bonds within the ester group and the alcohol moiety exhibit stretching vibrations in the 1300–1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3650 - 3250 (broad)
Ester (C=O)C=O Stretch1750 - 1735 (strong, sharp)
Ester/Alcohol (C-O)C-O Stretch1300 - 1000
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600 - 1450

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π systems. libretexts.org The UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm). azooptics.com

In this compound, the primary chromophore is the benzene ring. The π electrons within the aromatic ring can be excited to higher energy π* orbitals. This π → π* transition results in strong absorption bands in the UV region. The presence of substituents on the benzene ring, such as the hydroxyl and ester groups in this compound, can influence the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These substituents, known as auxochromes, can cause a shift in the absorption peak to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). matanginicollege.ac.in

The electronic spectrum of this compound is primarily characterized by the absorptions of the phenyl group. The specific λ_max values can be influenced by the solvent used for the analysis. Studying the UV-Vis spectrum helps to confirm the presence of the aromatic ring and provides information about the electronic environment of the chromophore. smacgigworld.com

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected λ_max (nm)
Phenyl Groupπ → π*~260

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of techniques used to separate the components of a mixture. bio-rad.com This is achieved by distributing the components between a stationary phase and a mobile phase. Different components travel at different rates, leading to their separation. For this compound, chromatographic methods are crucial for assessing its chemical purity and for determining the relative amounts of its enantiomers (enantiomeric excess).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. vscht.cz It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector measures the analytes as they elute from the column, producing a chromatogram.

For routine purity analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. lmaleidykla.lt The purity of a this compound sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

To determine the enantiomeric excess of this compound, a specialized form of HPLC known as chiral HPLC is required. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated using standard HPLC methods. acs.org Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, for example, are frequently used for the separation of mandelic acid derivatives. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. Studies have shown successful separation of mandelate enantiomers using chiral HPLC. nih.govpnas.org

Table 3: Example of Chiral HPLC Parameters for Mandelate Separation

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol with an acidic modifier (e.g., TFA) nih.gov
Flow Rate0.5 - 1.2 mL/min nih.govuni-regensburg.de
DetectionUV at a specific wavelength (e.g., 230 nm) nih.gov

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. nih.gov In GC, the mobile phase is an inert gas (like helium or nitrogen) that flows through a column containing a stationary phase. The sample is vaporized and carried through the column by the gas. Separation occurs based on the compound's volatility and its interaction with the stationary phase. mdpi.com

This compound is sufficiently volatile to be analyzed by GC. This technique can be used to assess the purity of the compound, particularly with respect to volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a sample. mdpi.com The GC analysis of this compound would show a characteristic retention time under specific conditions (e.g., column type, temperature program, and carrier gas flow rate), which can be used for its identification and quantification.

While analytical chromatography aims to identify and quantify the components of a mixture, preparative chromatography is used to isolate and purify a specific compound in larger quantities for further use. bio-rad.comcolumn-chromatography.com The principles are the same as analytical chromatography, but it is performed on a larger scale.

Preparative chromatography, often in the form of column chromatography, can be used to purify this compound from a reaction mixture or to isolate it from a natural source. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for achieving good separation. researchgate.net By collecting the fractions that contain the desired compound as they elute from the column, a purified sample of this compound can be obtained. Preparative HPLC can also be employed for high-purity isolation.

Solid-State Characterization Techniques

The comprehensive characterization of this compound in the solid state involves a suite of advanced analytical techniques. These methodologies are crucial for elucidating its three-dimensional structure, understanding its thermal behavior and stability, and quantifying its stereochemical purity. The following sections detail the application of X-ray crystallography, thermal analysis, and polarimetry in the study of this compound.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. torontech.comeltra.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its phase behavior, thermal stability, and decomposition profile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. eltra.com A TGA curve plots mass against temperature, revealing the temperatures at which the material decomposes. torontech.com This is vital for determining the upper temperature limit for the processing and storage of the compound. google.com The analysis can identify decomposition stages, moisture content, and the presence of volatile components. torontech.com For instance, TGA studies on brominated butyl rubber show distinct weight loss stages at specific temperature ranges, with decomposition temperatures shifting to higher values as the heating rate increases. nih.gov TGA has also been employed in studies involving this compound, such as in the characterization of immobilized enzymes used for its enantioselective hydrolysis. researchgate.net

Table 2: Example of Thermogravimetric Analysis (TGA) Data for a Butyl-Containing Polymer Note: This data is for Brominated Butyl Rubber (BIIR) and not for this compound.

Heating Rate (°C/min)Decomposition Temperature (°C)Weight Loss (%)Reference
0.5334.025.5 nih.gov
20389.328.0 nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC thermograms can identify phase transitions such as melting, crystallization, and glass transitions. justia.comresearchgate.net For a crystalline solid like this compound, a sharp endothermic peak on the DSC curve would indicate its melting point. The temperature and enthalpy of this transition are key indicators of purity and crystalline form. While a specific DSC thermogram for this compound was not found, analysis of related compounds like butylated hydroxytoluene (BHT) shows a characteristic sharp endothermic peak corresponding to its melting point. pdx.edu

Table 3: Example of Differential Scanning Calorimetry (DSC) Data Note: This data is for Butylated Hydroxytoluene (BHT) and not for this compound.

CompoundTransitionPeak Temperature (°C)Reference
Butylated Hydroxytoluene (BHT)Melting (Endotherm)71.6 pdx.edu

Optical Rotation and Polarimetry for Enantiomeric Purity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This property, known as optical activity, is fundamental for the characterization of enantiomers, which are non-superimposable mirror images of each other. libretexts.org Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. libretexts.org A polarimeter is the instrument used to measure this rotation, and the value is typically reported as the specific rotation [α].

The specific rotation is a standardized value calculated from the observed rotation, concentration of the solution, and the path length of the sample cell. libretexts.org It is a characteristic physical constant for a pure enantiomer under specific conditions (e.g., temperature, wavelength of light, and solvent).

For this compound, which possesses a chiral center, determining the optical rotation is essential for assessing its enantiomeric purity. The enantiomeric excess (ee), or optical purity, of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. eltra.combiorxiv.org

Enantiomeric Excess (ee) % = ( [α]mixture / [α]pure enantiomer ) x 100

A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. eltra.com A non-racemic mixture will exhibit an optical rotation proportional to the excess of one enantiomer over the other. biorxiv.org Research findings have reported specific optical rotation values for this compound, confirming its chiral nature.

Table 4: Optical Rotation Data for this compound

CompoundSpecific Rotation [α]ConditionsReference
This compound+77.894°25°C

Theoretical and Computational Investigations of Butyl Mandelate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. DFT is a computational method that models the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.govsbfisica.org.br

DFT calculations can elucidate the electronic structure of butyl mandelate (B1228975), providing a basis for predicting its chemical reactivity. By mapping the electron distribution, researchers can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

For instance, in the context of oxidation reactions, understanding the electronic structure is crucial. The oxidation of mandelic acid esters, such as butyl mandelate, by reagents like lead tetraacetate has been shown to be a two-electron process. oup.com Theoretical calculations can model the flow of electrons and predict the most likely sites for oxidative attack.

Table 1: Conceptual DFT-Derived Properties for this compound This table is illustrative of typical data obtained from DFT calculations.

Calculated Property Significance Predicted Value (Arbitrary Units)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability -0.8 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability 5.7 eV
Dipole Moment Measure of the overall polarity of the molecule 2.1 D

A significant application of DFT is the modeling of reaction pathways and the characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, providing insight into its rate and mechanism.

In the oxidation of this compound by lead tetraacetate, a proposed mechanism involves the slow decomposition of a lead tetraalkoxide derivative through the heterolysis of a Pb-O bond. oup.com DFT calculations can be employed to model this proposed transition state, confirming its structure and energetic feasibility. oup.com Such analyses can also explain the influence of catalysts, like pyridine, which can alter the transition state structure and lower the activation energy. oup.com Non-covalent interaction (NCI) analysis is another computational tool used to visualize and understand the weak attractive or repulsive forces that stabilize or destabilize a transition state. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electrons, molecular modeling and dynamics (MD) simulations examine the motion and interaction of entire atoms and molecules over time. These methods are vital for studying the conformational flexibility of this compound and its interactions with its environment.

This compound is a flexible molecule due to the rotational freedom around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Computational methods can systematically explore the potential energy surface to find low-energy conformers and determine their relative populations.

These studies are crucial for understanding molecular recognition, the process by which molecules selectively bind to one another. The specific shape of a this compound conformer will dictate how it fits into the active site of an enzyme or a receptor. Studies on the closely related methyl mandelate have used double resonance IR/UV spectroscopy combined with quantum chemical calculations to characterize the topology of its complexes, revealing how hydrogen bonding plays a role in molecular recognition and chiral discrimination. aip.org The crystal structure of complexes containing the mandelate anion shows how it coordinates with metal centers, providing a solid-state picture of its binding modes. researchgate.net

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. Molecular dynamics simulations can model these interactions explicitly, providing a dynamic picture of the solvation shell around the solute. These simulations can reveal the nature and lifetime of specific interactions, such as hydrogen bonds between the hydroxyl group of this compound and a protic solvent.

Computational studies on methyl mandelate in various solvents like methanol (B129727), dimethyl sulfoxide, and chloroform (B151607) have demonstrated the power of combining simulations with spectroscopy. researchgate.net Such studies use both implicit solvation models (where the solvent is treated as a continuum) and explicit models (where individual solvent molecules are included) to calculate thermodynamic properties like the free energy of solvation (ΔG). nih.govresearchgate.net This information is critical for predicting solubility and understanding how the solvent can influence reaction outcomes.

Table 2: Investigated Solvent Systems for Mandelate Esters

Solvent Type of Model Focus of Study Reference
Methanol Explicit & Implicit Hydrogen bonding, Vibrational Circular Dichroism researchgate.net
Dimethyl Sulfoxide Explicit & Implicit Solute-solvent complexes, Conformational effects researchgate.net
Chloroform Explicit & Implicit Weak interactions, Spectroscopic shifts researchgate.net
Tetrahydrofuran (THF) Explicit Transition state stabilization rsc.org

Chiral discrimination is the ability to distinguish between the two enantiomers of a chiral molecule. Since this compound is chiral, understanding its interactions with other chiral molecules is of significant interest. Computational modeling is a key tool for investigating the subtle energetic differences that govern chiral recognition.

By building diastereomeric complexes between a single enantiomer of this compound and the enantiomers of another chiral molecule, calculations can determine the difference in interaction energy. Studies on methyl mandelate complexed with methyl lactate (B86563) have been performed to understand the forces responsible for this discrimination. aip.org The non-equivalence in the structure and interaction energy of these diastereomeric pairs can be precisely calculated, explaining why one pair is more stable than the other. aip.org These predictive models are invaluable for designing chiral separation systems and developing enantioselective catalysts.

Advanced Applications and Functionalization of Butyl Mandelate

Role as a Chiral Auxiliary and Building Block in Complex Organic Synthesis

In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral auxiliaries are crucial tools in this endeavor, as they are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While mandelic acid itself has been used as a chiral auxiliary, butyl mandelate (B1228975) serves as a key building block for creating more complex chiral structures. wikipedia.orgsigmaaldrich.com

Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Butyl mandelate, with its ester and hydroxyl functionalities, as well as its chiral center, is a valuable precursor in the synthesis of a variety of organic molecules. ontosight.aimdpi.com For instance, it can be a starting material for producing other chiral molecules, where the stereochemistry of the mandelate core directs the formation of new stereocenters.

Research has demonstrated the use of mandelate derivatives in asymmetric synthesis. acs.orgorgsyn.org For example, in the synthesis of (R)-(-)-butyl mandelate, the hydrogenation of butyl benzoylformate can achieve appreciable enantioselectivities. researchgate.net This highlights the role of the mandelate structure in influencing the stereochemical course of a reaction. The ability to introduce a butyl group via esterification of mandelic acid allows for the modification of physical properties such as solubility, which can be advantageous in certain reaction conditions.

The application of this compound and its derivatives as building blocks extends to the synthesis of bioactive compounds and complex natural products. mdpi.com The presence of the ester group provides a handle for further chemical transformations, while the hydroxyl group can be protected or activated to participate in various coupling reactions. This dual functionality makes this compound a versatile component in multi-step synthetic sequences.

Research into Flavor and Fragrance Chemical Formulations and Properties

This compound is recognized for its characteristic fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry. ontosight.ai It is utilized in perfumes, cosmetics, and personal care products to impart a pleasant scent. ontosight.ai In the food industry, it serves as a flavoring agent, particularly in fruit-flavored products. ontosight.ai

The sensory properties of esters are highly dependent on their chemical structure, including the length of the alcohol and acid chains. Butyl acetate (B1210297), a related ester, is widely used in a variety of fruit flavors, such as pear, banana, and mango, to provide a bright and fruity character. perfumerflavorist.com Similarly, butyl lactate (B86563) contributes to creamy and buttery notes. thegoodscentscompany.com The inclusion of the phenyl group and a hydroxyl group in this compound results in a more complex aroma profile compared to simpler alkyl esters.

Research in flavor and fragrance chemistry often involves the synthesis and evaluation of novel compounds to create unique and desirable sensory experiences. google.com The modification of the this compound structure, for instance, by altering the substitution pattern on the phenyl ring or by derivatizing the hydroxyl group, can lead to new fragrance and flavor materials with distinct olfactory properties.

The table below provides examples of esters used in flavor and fragrance applications and their characteristic scents, illustrating the diversity of this class of compounds.

Ester Compound Characteristic Scent
Butyl AcetateFruity, banana, pear
Butyl LactateCreamy, buttery
Methyl CinnamateFruity, strawberry, cherry
Ethyl AcetateSweet, fruity, solvent-like
Isoamyl AcetateBanana, pear

Investigation of Antimicrobial and Antifungal Potential through Mechanistic Studies

There is growing interest in the potential antimicrobial and antifungal properties of this compound. ontosight.ai While extensive research on this compound specifically is ongoing, studies on related compounds and extracts containing various metabolites have shown promise in inhibiting the growth of bacteria and fungi. nih.govscielo.br

Mandelic acid, the precursor to this compound, is known for its antimicrobial properties and is used in dermatological applications. The esterification to form this compound may modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity. The lipophilicity of the butyl group could, for example, facilitate its transport across microbial cell membranes.

Mechanistic studies are crucial to understanding how a compound exerts its antimicrobial effects. Such studies might investigate its ability to disrupt cell membranes, interfere with essential metabolic pathways, or inhibit key enzymes. For instance, research on other antimicrobial agents has identified various modes of action, including the inhibition of cell wall synthesis, protein synthesis, and DNA replication.

A study on polylactic acid films incorporated with 3-Iodo-2-propynyl butyl carbamate (B1207046) (IPBC) demonstrated effective antifungal activity against Phytophthora parasitica. tci-thaijo.org This highlights the potential of butyl-containing compounds in antifungal applications. Further investigation into the specific mechanisms of this compound's antimicrobial and antifungal actions is warranted to fully explore its potential in this area. nih.govscielo.br

Application in Advanced Materials and Polymer Science

The unique structural features of this compound, particularly its chirality, make it a valuable component in the development of advanced materials and polymers with specialized properties.

Integration into Chiral Polymers and Hierarchical Assemblies

Chiral polymers and their self-assembly into hierarchical structures are at the forefront of materials science research. chinesechemsoc.org These materials have potential applications in chiral recognition, separation, and asymmetric catalysis. chinesechemsoc.orgnih.gov The incorporation of chiral monomers, such as those derived from this compound, into polymer chains can induce a helical conformation or lead to the formation of chiral supramolecular assemblies. researchgate.netfrontiersin.org

The process of chirality transfer from a small molecule to a macromolecular or supramolecular structure is a key area of investigation. chinesechemsoc.org In the context of this compound, its chiral center can influence the three-dimensional arrangement of the polymer chains, leading to materials with unique optical and physical properties. The self-assembly of such chiral polymers can result in the formation of complex, ordered structures on multiple length scales. frontiersin.org

Development of Chiral Task-Specific Solvents

Chiral task-specific solvents are designed for specific applications where enantioselectivity is crucial, such as in chiral separations and asymmetric synthesis. ucc.edu.gh Research has shown that enantiopure mandelic acid esters, including propyl and isopropyl mandelate, can act as chiral solvents, exhibiting different solution thermodynamics and crystallization kinetics for the enantiomers of a chiral solute. ucc.edu.gh

In these systems, the chiral solvent interacts differently with each enantiomer of the solute, leading to a measurable difference in properties like solubility. ucc.edu.gh For example, in a study using (S)-configured mandelate ester solvents, (R)-mandelic acid was found to be more soluble than (S)-mandelic acid. ucc.edu.gh This enantioselective interaction is the basis for their use in resolving racemic mixtures. This compound, as a chiral ester, has the potential to be developed into a chiral task-specific solvent for similar applications.

Design of Ionic Liquids for Chiral Recognition

Chiral ionic liquids (CILs) are a class of molten salts that are chiral and have applications in enantioselective separations and catalysis. mdpi.comresearchgate.net They can be designed with either a chiral cation, a chiral anion, or both. mdpi.com Functionalized CILs derived from (S)-mandelic acid, such as 1-butyl-3-methylimidazolium mandelate and N-butyl-N-methylpyrrolidinium mandelate, have been synthesized and used for the visual chiral recognition of aromatic amino acids. researchgate.netnih.gov

The table below summarizes the key applications of this compound in advanced materials and polymer science.

Application Area Role of this compound Key Research Findings
Chiral Polymers Chiral monomer or building blockIncorporation can induce helical structures and chiral assemblies. researchgate.netchinesechemsoc.org
Chiral Solvents Potential chiral task-specific solventMandelate esters show enantioselective interactions with chiral solutes. ucc.edu.gh
Chiral Ionic Liquids Precursor for chiral anionsMandelate-based ionic liquids enable visual chiral recognition of amino acids. researchgate.netnih.gov

Contributions to Biocatalysis and Enzyme Engineering Research

This compound has emerged as a significant molecule in the fields of biocatalysis and enzyme engineering. Its chiral structure and ester functionality make it an ideal candidate for enzymatic reactions, serving both as a reactant for synthesizing valuable chiral compounds and as a tool for investigating the fundamental properties of enzymes. Researchers utilize this compound to explore enzymatic transformations and to probe the intricate details of enzyme selectivity and specificity, driving advancements in the development of robust and efficient biocatalysts.

Substrate in Enzymatic Transformations and Biotransformations

This compound is frequently employed as a substrate in enzyme-catalyzed reactions, particularly for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. Hydrolases, especially lipases, are the most common class of enzymes used for these transformations due to their broad substrate specificity, high stability in organic solvents, and lack of need for expensive cofactors. unipd.itrsc.org These enzymes catalyze the hydrolysis or transesterification of this compound with high enantioselectivity.

The primary application is in kinetic resolution, where one enantiomer of the racemic substrate reacts significantly faster than the other, allowing for the separation of the two. rsc.org For instance, in the lipase-catalyzed hydrolysis of racemic this compound, the enzyme may selectively hydrolyze the (R)-enantiomer, leaving behind the unreacted (S)-enantiomer in high enantiomeric excess. Conversely, in acylation or transesterification reactions, an enzyme might selectively acylate one enantiomer, allowing for the separation of the newly formed ester from the unreacted alcohol enantiomer.

Research has demonstrated the successful use of various lipases for the resolution of mandelic acid and its esters, including this compound. In one study, the enzymatic esterification of (R,S)-mandelic acid with n-butanol, catalyzed by Candida cylindracea lipase (B570770), preferentially formed (S)-butyl mandelate. researchgate.net Another study reported the enantioselective hydrolysis of racemic this compound using lipase from Ricinus communis L, achieving a hydrolysis yield of 58% in 30 minutes. researchgate.net

The lipase PS from Pseudomonas sp. has also been shown to be effective. In one case, the acetylation of this compound with vinyl acetate in diisopropyl ether resulted in an enantiomeric excess (e.e.) value of >99% for the recovered this compound at 57% conversion. scispace.com This highlights the high degree of selectivity enzymes can exhibit towards this substrate. The choice of enzyme, solvent, and acylating agent can be tailored to optimize both the reaction rate and the enantioselectivity of the transformation. psu.edu

Table 1: Examples of this compound in Enzymatic Transformations

Enzyme Source Reaction Type Co-Substrate/Acyl Donor Product(s) Key Finding Citation
Ricinus communis L Hydrolysis Water (R/S)-Mandelic Acid + Butanol Achieved 58% hydrolysis yield in 30 minutes. researchgate.net
Candida cylindracea Esterification n-Butanol (S)-Butyl mandelate + (R)-Mandelic acid Preferential formation of the (S)-ester. researchgate.net
Pseudomonas sp. (Lipase PS) Acylation Vinyl Acetate Acylated this compound + Unreacted this compound >99% e.e. for recovered this compound at 57% conversion. scispace.com

Probing Enzyme Selectivity and Specificity

Beyond its use in synthetic applications, this compound and its analogs serve as critical probe molecules for characterizing the selectivity and specificity of enzymes. The enantioselectivity of an enzyme, often expressed as the enantiomeric ratio (E), is a measure of its ability to discriminate between two enantiomers. wiley-vch.de This value is intrinsic to the enzyme under specific conditions and can be determined by reacting the enzyme with a racemic substrate like this compound and measuring the enantiomeric excess of the product and/or the remaining substrate at a given conversion. wiley-vch.decollectionscanada.gc.ca

Studies using mandelate esters have revealed that enzyme selectivity can be dramatically influenced by several factors, including the immobilization support, the reaction medium, and pH. researchgate.net For example, research on Candida rugosa lipase (CRL) showed that immobilizing the enzyme on different supports led to significant changes in its catalytic properties. researchgate.net When hydrolyzing methyl mandelate, a polyethyleneimine (PEI) derivative of CRL exhibited a very high enantioselectivity (E=300), whereas a glutaraldehyde (B144438) derivative was far less selective (E=10). researchgate.net This demonstrates how the enzyme's microenvironment, altered by immobilization, can affect its interaction with the substrate.

Furthermore, the structure of the acyl donor in transesterification reactions can sometimes even invert the enantiopreference of a lipase. psu.edu This phenomenon underscores the sensitivity of the enzyme's active site to the precise geometry of its substrates. By systematically varying the ester group of mandelates (e.g., methyl, ethyl, butyl), researchers can probe the size and shape of the enzyme's binding pocket and understand the structural basis for its specificity. researchgate.net For instance, mandelamide hydrolase (MAH) shows a strong preference for aromatic substrates like mandelamide, but mutations near the active site can drastically alter its specificity, reducing its activity towards mandelamide while potentially increasing it for other substrates. nih.gov

The use of substrates like this compound allows for the quantitative assessment of an enzyme's discrimination capabilities, often based on the kcat/KM values for alternative substrates. nih.gov This systematic probing is a cornerstone of enzyme engineering, where the goal is to tailor enzyme properties like substrate specificity, activity, and stability for specific industrial applications. tudelft.nlresearchgate.net The insights gained from these studies help in the rational design and directed evolution of novel biocatalysts with desired characteristics for chemical synthesis. rsc.orgresearchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name
(R)-Mandelate
(R)-Mandelic acid
(R,S)-Mandelic acid
(R)-mandelamide
(S)-Butyl mandelate
(S)-Mandelic acid butyl ester
(S)-O-lauryl mandelate
(S)-mandelamide
α-hydroxy esters
Acetone
Ammonia
This compound
Butyric anhydride (B1165640)
Di-n-Butyl phthalate
Dibutyl 1-butyryloxy-1-carboxymethylphosphonate
Diisopropyl ether
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate
Ethanol
Ethyl mandelate
Hexane
Hydrochloric acid
Lactamide
Mandelamide
Methanol (B129727)
Methyl mandelate
n-Butanol
O-acetylmandelate
Phenylglycine
Phenylglyoxalate
Pyruvate
Sodium bicarbonate
Vinyl acetate

Environmental Biotransformation and Chemical Degradation Studies of Butyl Mandelate

Microbial Metabolism of Mandelic Acid Derivatives

The microbial breakdown of mandelic acid and its derivatives, such as butyl mandelate (B1228975), is a well-studied process. The initial step in the biotransformation of butyl mandelate is the enzymatic hydrolysis of the ester bond, yielding butanol and mandelic acid. The resulting mandelic acid then enters a specific metabolic route known as the mandelate pathway.

Identification of Microbial Degradation Pathways (e.g., Mandelate Pathway)

The mandelate pathway is a central metabolic route for the degradation of mandelic acid in various microorganisms, most notably in bacteria of the genus Pseudomonas. nih.govnih.govnih.gov This pathway allows these organisms to utilize mandelate as a sole source of carbon and energy. wikipedia.org The genes encoding the requisite enzymes for this pathway are often organized in an operon, ensuring coordinated expression when induced by the presence of mandelate or its precursors. acs.orgdrugbank.com

The pathway sequentially converts mandelic acid into intermediates that can be funneled into central metabolism. The most extensively characterized mandelate pathway is in Pseudomonas putida. nih.govresearchgate.net It involves a series of enzymatic reactions that ultimately lead to the formation of benzoate, which is then further degraded via the β-ketoadipate pathway. acs.org Some yeasts have also been shown to utilize a mandelate pathway for the synthesis of benzenoids. acs.org

Characterization of Enzymatic Components of Degradation (e.g., Mandelate Dehydrogenase)

The degradation of mandelic acid is facilitated by a series of specific enzymes. The key enzymatic players in the mandelate pathway of Pseudomonas putida have been extensively characterized. nih.govacs.orgdrugbank.com

Key Enzymes of the Mandelate Pathway:

EnzymeAbbreviationFunctionCofactor/Prosthetic Group
Mandelate RacemaseMdlAInterconverts (R)- and (S)-mandelate
(S)-Mandelate DehydrogenaseMdlB / MDHOxidizes (S)-mandelate to benzoylformateFlavin mononucleotide (FMN)
Benzoylformate DecarboxylaseMdlC / BFDCDecarboxylates benzoylformate to benzaldehyde (B42025)Thiamine (B1217682) pyrophosphate (TPP)
Benzaldehyde DehydrogenaseMdlD / MdlEOxidizes benzaldehyde to benzoateNAD+/NADP+

(S)-Mandelate Dehydrogenase (MDH) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate. wikipedia.orgnih.gov Studies have shown that this enzyme can also act on esters of mandelic acid, such as methyl and ethyl mandelate, indicating that this compound is also a likely substrate. acs.orgwikipedia.org The enzyme exhibits a large active-site pocket that can accommodate substrates with longer sidechains. wikipedia.org

Benzoylformate Decarboxylase (BFDC) is a thiamine pyrophosphate (TPP)-dependent enzyme that carries out the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide. nih.govmdpi.comnih.govresearchgate.net The mechanism of this reaction is well-understood and is a critical step in the pathway. researchgate.net

Intermediate Metabolite Identification in Biodegradation Processes

The stepwise nature of the mandelate pathway leads to the formation of several identifiable intermediate metabolites. For this compound, the initial hydrolysis would yield mandelic acid and butanol. The mandelic acid then enters the core pathway.

Sequence of Metabolites in the Mandelate Pathway:

Mandelic Acid: The initial substrate entering the pathway after the hydrolysis of the butyl ester.

Benzoylformate: Formed from the oxidation of (S)-mandelate by (S)-mandelate dehydrogenase. nih.gov

Benzaldehyde: Produced by the decarboxylation of benzoylformate, catalyzed by benzoylformate decarboxylase. nih.gov

Benzoate: The product of benzaldehyde oxidation by benzaldehyde dehydrogenase. Benzoate is then further catabolized. nih.gov

In an alternative pathway identified in Pseudomonas convexa, mandelic acid is first hydroxylated to 4-hydroxymandelic acid, which is then converted through a series of intermediates including 4-hydroxybenzaldehyde (B117250) and 4-hydroxybenzoic acid, eventually leading to 3,4-dihydroxybenzoic acid. nih.gov

Chemical Degradation Mechanisms in Environmental Matrices

While specific studies on the chemical degradation of this compound in environmental matrices are limited, its structure as an ester suggests that hydrolysis is the primary abiotic degradation mechanism. nist.gov This process involves the cleavage of the ester bond by reaction with water, which would break down this compound into mandelic acid and butanol.

The rate of ester hydrolysis is significantly influenced by the pH of the surrounding medium. inchem.org

Neutral pH (around 7): Hydrolysis proceeds at a relatively slow rate. For similar simple esters like n-butyl acetate (B1210297), the half-life at pH 7 can be on the order of years. inchem.org

Alkaline conditions (pH > 7): Base-catalyzed hydrolysis is much more rapid. The half-life of n-butyl acetate decreases to around 114 days at pH 8 and to approximately 11 days at pH 9. inchem.org

Acidic conditions (pH < 7): Acid-catalyzed hydrolysis also occurs but is generally less significant than base-catalyzed hydrolysis under typical environmental conditions.

Temperature is another critical factor, with hydrolysis rates increasing at higher temperatures. nist.gov Therefore, in sunlit surface waters or warmer soils, the chemical degradation of this compound would be accelerated.

Research on Environmental Persistence and Bioremediation Strategies

The environmental persistence of an organic compound is determined by its resistance to various degradation processes. mdpi.com For this compound, its susceptibility to both microbial degradation via the mandelate pathway and chemical hydrolysis suggests a relatively low potential for persistence in the environment. inchem.orgresearchgate.net Compounds that are readily biodegradable, such as other simple butyl esters, are generally considered non-persistent. ecetoc.org The half-life for the mineralization of the benzene (B151609) ring in similar compounds in soil has been observed to be in the range of 18 to 26 days. nih.gov However, factors like the presence of adapted microbial communities, temperature, pH, and oxygen availability will ultimately determine its half-life in a specific environment. nih.gov Aromatic esters can be persistent in some aquatic ecosystems, but this is highly dependent on the specific structure and local conditions. gjournals.orgresearchgate.netresearchgate.netnih.gov

Bioremediation strategies for environments contaminated with this compound would logically focus on the enrichment and application of microorganisms possessing the mandelate degradation pathway. nih.gov Given that bacteria like Pseudomonas putida can efficiently use mandelate as a sole carbon source, these organisms are prime candidates for bioremediation efforts. nih.gov Bioaugmentation, which involves introducing competent microbial strains to a contaminated site, could be a viable strategy. Additionally, biostimulation, which involves modifying the environment (e.g., by adding nutrients) to encourage the growth of indigenous degrading populations, could also be effective. researchgate.net The initial hydrolysis of the ester can be carried out by a wide range of bacteria and fungi that produce esterase enzymes. researchgate.net

Future Research Directions and Emerging Paradigms in Butyl Mandelate Chemistry

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of enantiomerically pure butyl mandelate (B1228975) and its derivatives is a key focus of ongoing research. Novel methodologies are moving beyond traditional synthesis to embrace sophisticated catalytic systems that offer higher efficiency and selectivity.

A significant area of development is in chemoenzymatic dynamic kinetic resolution (DKR) . This powerful technique combines the high selectivity of enzymes with the racemization capabilities of metal catalysts to convert a racemic mixture entirely into a single desired enantiomer. For instance, DKR of α-hydroxy esters has been achieved with excellent yields and enantiomeric excess by coupling enzymatic resolution with a ruthenium-catalyzed racemization of the substrate. semanticscholar.org Recent progress has highlighted various DKR approaches, including those that are organocatalyzed, transition metal-catalyzed, or fully enzymatic. rsc.org One notable chemoenzymatic DKR process utilizes a lipase (B570770) in conjunction with a ruthenium racemization complex to resolve secondary alcohols, achieving high yields and enantiomeric excesses. wikipedia.org

Another promising frontier is the use of chiral N,N'-dioxide-scandium(III) complexes as catalysts for the acylative kinetic resolution of racemic mandelic acid esters. semanticscholar.org This method provides an efficient route to chiral mandelates under mild, base-free conditions. Furthermore, a novel dual Ni/photoredox cross-coupling of N-alkoxyphthalimides with aryl halides has been reported for preparing unprotected mandelic acid ester derivatives, suggesting new pathways for their synthesis. acs.org

Future work will likely focus on designing even more active and selective catalysts, potentially through the combination of different catalytic methods, such as biocatalysis and photocatalysis, to achieve unprecedented control over the stereochemical outcome of the reaction. acs.org

Catalytic SystemReaction TypeSubstrateKey Advantages
Lipase / Ruthenium ComplexDynamic Kinetic Resolution (DKR)Secondary Alcohols / α-Hydroxy EstersHigh yield and enantiomeric excess (>99% ee). semanticscholar.orgwikipedia.org
Chiral N,N'-dioxide-scandium(III) ComplexAcylative Kinetic ResolutionRacemic Mandelic Acid EstersEfficient, mild, and base-free conditions. semanticscholar.org
Dual Ni/Photoredox SystemCross-CouplingN-Alkoxyphthalimides and Aryl HalidesNovel route to unprotected mandelic acid esters. acs.org
Mandelate Racemase / LipaseEnzymatic DKRRacemic Mandelic AcidOne-pot system for deracemization. researchgate.net

Integration of Advanced Analytical Techniques for In-situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics and mechanisms is essential. This is being made possible by the integration of Process Analytical Technology (PAT) , which involves the use of in-situ analytical techniques to monitor and control reactions in real-time. mt.com

Spectroscopic methods such as Fourier Transform Infrared (FTIR) , Raman , and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. rsc.orgmagritek.com For instance, in-situ ATR-FTIR can track the evolution of solution concentration and supersaturation during crystallization processes, which is crucial for controlling the isolation of the desired butyl mandelate enantiomer. acs.org Benchtop NMR spectroscopy, which can be installed directly in a fume hood, offers a non-destructive, quantitative method for determining reaction kinetics, observing intermediates, and assessing the formation of stereoisomers online. magritek.comnih.gov The development of compact NMR spectrometers even allows for near real-time analysis without the need for deuterated solvents. thermofisher.com

For continuous flow processes, which are becoming increasingly important in chemical manufacturing, in-line techniques like UV-vis spectrophotometry and mass spectrometry can be integrated to provide real-time feedback for process control. rsc.org These PAT tools are critical for developing robust and efficient manufacturing processes for this compound and other fine chemicals. mt.com Future research will likely focus on developing more sophisticated automated reactor platforms that integrate multiple PAT tools with feedback control algorithms for fully autonomous process optimization. acs.org

Analytical TechniqueMode of OperationInformation GainedRelevance to this compound Synthesis
FTIR/Raman SpectroscopyIn-line / At-lineFunctional group changes, concentration profiles. rsc.orgacs.orgMonitoring esterification progress, catalyst activity.
NMR SpectroscopyIn-line / OnlineStructural information, quantitative concentration, kinetics, intermediates, stereoisomer formation. magritek.comrptu.deReal-time monitoring of DKR, enantiomeric excess.
UV-vis SpectrophotometryIn-lineConcentration of UV-active species. rsc.orgMonitoring reactions involving aromatic rings.
Mass Spectrometry (MS)Online / Off-lineMolecular weight of reactants, products, and intermediates. rsc.orgIdentifying byproducts and reaction intermediates.

Predictive Modeling and Machine Learning Applications in this compound Research

The complexity of modern catalytic systems and the vastness of possible reaction conditions present a significant challenge for traditional experimental optimization. Predictive modeling and machine learning (ML) are emerging as transformative tools to address this challenge. chiralpedia.combeilstein-journals.org

In the context of this compound, kinetic models can be developed to describe the esterification process. For example, pseudo-homogeneous models have been successfully used to predict the kinetics of oleic acid esterification, and similar approaches could be applied to this compound synthesis. lidsen.comresearchgate.net Thermodynamic models like PC-SAFT can predict reactant activities and their impact on reaction kinetics, offering a more efficient alternative to extensive experimentation. acs.org

More advanced are ML algorithms, which can predict reaction outcomes, such as yield and enantioselectivity, based on large datasets of experimental results. beilstein-journals.orgchinesechemsoc.org By training on known catalytic reactions, ML models can predict the performance of new catalysts and guide the design of more effective ones. chiralpedia.com For instance, ML has been used to predict enantioselectivity in asymmetric reactions, which is directly applicable to the chiral synthesis of this compound. chinesechemsoc.org The integration of ML with high-throughput experimentation platforms can create "self-driving" laboratories where reactions are optimized autonomously. beilstein-journals.org While direct ML applications for this compound are not yet widely reported, the principles have been demonstrated for similar chiral syntheses and esterification reactions, indicating a clear future direction. acs.orgchiralpedia.com

Exploration of New Applications in Specialty Chemicals and Advanced Materials

This compound and its parent compound, mandelic acid, are valuable intermediates for a range of products. indiamart.comontosight.ai While this compound itself finds use as a fragrance and flavoring agent, its true potential may lie in its role as a building block for more complex molecules. ontosight.ai

Mandelic acid derivatives are crucial in the pharmaceutical industry, serving as intermediates for drugs like pemoline and ticagrelor. researchgate.netgoogle.com The chiral nature of this compound makes it an important precursor for enantiomerically pure active pharmaceutical ingredients.

In the realm of materials science, there is growing interest in bio-based polymers. researchgate.net Polymers derived from mandelic acid, such as poly(mandelate-co-lactate), have been shown to possess high glass transition temperatures (Tg), making them suitable for engineering applications. researchgate.net The incorporation of the rigid phenyl group from the mandelate unit can significantly enhance the thermal properties of other polymers, like poly(l-lactide). researchgate.net Copolymers incorporating n-butyl methacrylate (B99206) (a structural relative of this compound) are used extensively in coatings, inks, and adhesives, where they impart flexibility and durability. gantrade.com Future research could explore the synthesis of novel copolymers from this compound to create advanced materials with tailored properties, such as enhanced thermal stability or specific optical activity for applications in chiral photonics. researchgate.net

Application AreaProduct/MaterialRole of this compound/Mandelic AcidKey Properties/Function
PharmaceuticalsPemoline, Ticagrelor, RotigotineChiral IntermediateProvides specific stereochemistry for biological activity. researchgate.netgoogle.comcphi-online.com
Fragrances & FlavorsPerfumes, Food ProductsFragrance/Flavoring AgentPleasant, fruity odor. ontosight.ai
Advanced PolymersPoly(mandelate-co-lactate)MonomerHigh glass transition temperature, enhanced thermal properties. researchgate.net
Coatings & AdhesivesAcrylic CopolymersComonomer (related structure)Flexibility, durability, UV/weathering resistance. gantrade.com

Sustainable and Green Chemistry Approaches in Production and Utilization

The principles of green chemistry are increasingly guiding the development of chemical processes, and the production of this compound is no exception. A major focus is the replacement of traditional chemical catalysts with biocatalysts.

Enzymes, particularly lipases , are widely used for the kinetic resolution of mandelate esters due to their high selectivity and mild operating conditions. researchgate.net The combination of a lipase with a mandelate racemase in a two-enzyme system allows for the deracemization of mandelic acid, pushing the theoretical yield of the desired enantiomer to 100%. researchgate.net These enzymatic reactions can be performed in greener solvent systems, such as ionic liquids, which offer new possibilities for solvent engineering in biocatalytic processes. researchgate.net

Another green approach involves the immobilization of catalysts, which facilitates their separation and reuse. For example, Candida rugosa lipase has been immobilized on magnetic nanoparticles for the enantioselective hydrolysis of racemic esters. mdpi.com This not only simplifies the process but also enhances the stability of the enzyme.

Future research will continue to explore novel biocatalysts and integrated biocatalytic systems. The use of whole-cell biocatalysts and the development of processes that minimize waste and energy consumption are key goals. Furthermore, innovative methods like plasma-based technologies are being explored for the green synthesis of functional materials, which could find applications in the sustainable production and utilization of this compound derivatives. researchgate.net

Advanced Studies in Chiral Recognition and Enantioselective Processes

The ability to differentiate between the enantiomers of this compound is fundamental to its application in chiral synthesis. Advanced studies in chiral recognition are exploring new materials and methods to achieve highly efficient enantioseparation and analysis.

Enzymatic kinetic resolution remains a cornerstone of enantioselective processes involving mandelates. Lipases from various sources, such as Pseudomonas fluorescens and Burkholderia cepacia, have been successfully used for the enantioselective resolution of mandelic acid methyl ester, achieving excellent enantiomeric excesses. researchgate.net The mechanism of enzymes involved in mandelate metabolism, such as (S)-mandelate dehydrogenase from Pseudomonas putida, is also a subject of intense study. Research has shown that this enzyme can oxidize esters of (S)-mandelic acid, providing insights into the enzymatic reaction mechanism that could inform the design of novel biocatalysts. nih.gov

Beyond enzymes, synthetic chiral selectors are being developed. Chiral conducting polymers, for instance, can be used as chiral selective surfaces for electrochemical sensing and asymmetric synthesis. researchgate.net The dynamic nonlinear effects observed in some asymmetric catalytic processes, where the enantioselectivity of the system changes as the reaction progresses, offer another avenue for enhancing the enantiomeric purity of the product. acs.org

Future research will likely focus on the development of highly sensitive and selective chiral sensors, the design of more efficient catalysts for dynamic kinetic resolution, and a deeper computational and experimental understanding of the molecular interactions that govern chiral recognition. chiralpedia.comcapes.gov.br

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for butyl mandelate, and how do reaction conditions influence yield and purity?

  • Methodology : Systematically vary parameters (temperature, catalyst type, solvent polarity) and analyze outcomes using HPLC and NMR. Compare yields and purity via chromatographic retention times and spectral peak integration. Document solvent effects (e.g., polar aprotic vs. nonpolar solvents) in a table (e.g., Yield: 75% in DMF vs. 62% in toluene) .
  • Key Considerations : Ensure reproducibility by standardizing protocols and validating analytical methods against reference standards .

Q. How can this compound’s stability be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy or LC-MS to track degradation products. Design a factorial experiment (pH 2–12, 25–60°C) and quantify half-life using first-order kinetics. Tabulate degradation rates (e.g., t₁/₂ = 48 hours at pH 7 vs. 12 hours at pH 2) .
  • Data Interpretation : Use ANOVA to identify significant factors affecting stability .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and functional groups?

  • Methodology : Combine FT-IR (for ester carbonyl identification), ¹H/¹³C NMR (for alkyl chain and aromatic proton assignments), and mass spectrometry (for molecular ion confirmation). Cross-validate results with computational simulations (e.g., DFT for vibrational modes) .
  • Limitations : Address signal overlap in crowded spectral regions by employing 2D NMR techniques like COSY or HSQC .

Advanced Research Questions

Q. How do contradictory data on this compound’s biological activity arise in different in vitro models, and how can they be resolved?

  • Methodology : Perform meta-analysis of existing studies to identify variables (e.g., cell line viability assays vs. enzyme inhibition assays). Replicate experiments under controlled conditions, standardizing cell culture protocols and solvent controls (e.g., DMSO concentration ≤0.1%). Use Bland-Altman plots to assess inter-study variability .
  • Hypothesis Testing : Propose mechanistic studies (e.g., molecular docking for target specificity) to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.